molecular formula C25H13F6N5 B13809546 4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline

4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline

Cat. No.: B13809546
M. Wt: 497.4 g/mol
InChI Key: FBBBZEPOIRRSOR-UHFFFAOYSA-N
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Description

4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline is a complex organic compound with the molecular formula C25H13F6N5. This compound is characterized by the presence of trifluoromethyl groups attached to pyridine rings, which are further connected to a pyrimidine and quinoline core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of a trifluoromethyl pyridine derivative with a pyrimidine precursor, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline include:

The uniqueness of this compound lies in its combination of trifluoromethyl groups with pyridine, pyrimidine, and quinoline cores, providing a versatile scaffold for diverse chemical and biological applications.

Properties

Molecular Formula

C25H13F6N5

Molecular Weight

497.4 g/mol

IUPAC Name

4-[2,4-bis[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-5-yl]quinoline

InChI

InChI=1S/C25H13F6N5/c26-24(27,28)20-7-5-14(11-33-20)22-18(16-9-10-32-19-4-2-1-3-17(16)19)13-35-23(36-22)15-6-8-21(34-12-15)25(29,30)31/h1-13H

InChI Key

FBBBZEPOIRRSOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CN=C(N=C3C4=CN=C(C=C4)C(F)(F)F)C5=CN=C(C=C5)C(F)(F)F

Origin of Product

United States

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